2-[[7-(2-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-5-nitrophenol
Overview
Description
2-[[7-(2-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-5-nitrophenol is a complex organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by its unique structure, which includes both nitro and hydroxyanilino groups. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[7-(2-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-5-nitrophenol typically involves multiple steps. One common method includes the nitration of an appropriate benzoxadiazole precursor followed by the introduction of the hydroxyanilino group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[7-(2-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-5-nitrophenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-[[7-(2-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-5-nitrophenol is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer activities.
Industry: Applied in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which 2-[[7-(2-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-5-nitrophenol exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to proteins and enzymes, altering their activity. The compound’s nitro and hydroxyanilino groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[[7-(4-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-5-nitrophenol
- 2-[[7-(2-Hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-5-nitrophenol
Uniqueness
2-[[7-(2-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-5-nitrophenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
2-[[7-(2-hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-5-nitrophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O7/c25-14-4-2-1-3-10(14)19-12-8-13(18(24(29)30)17-16(12)21-31-22-17)20-11-6-5-9(23(27)28)7-15(11)26/h1-8,19-20,25-26H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHSDYNJHLNYDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC(=C(C3=NON=C23)[N+](=O)[O-])NC4=C(C=C(C=C4)[N+](=O)[O-])O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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